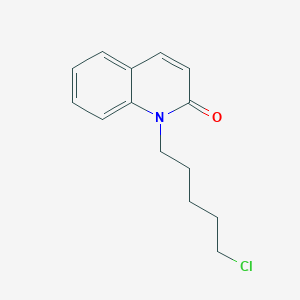

1-(5-chloropentyl)-1H-quinolin-2-one

Description

1-(5-Chloropentyl)-1H-quinolin-2-one is a bicyclic organic compound comprising a quinolin-2-one core (a fused benzene-pyridine ring system with a ketone group at position 2) substituted at the nitrogen atom with a 5-chloropentyl chain. Its molecular formula is C₁₄H₁₇ClNO, with a calculated molecular weight of 262.74 g/mol.

This compound shares structural similarities with synthetic cannabinoid receptor agonists (SCRAs), where the 5-chloropentyl chain is a common substituent in indole- and indazole-based derivatives (e.g., UR-144 analogs) . However, its quinolin-2-one core differentiates it pharmacologically, as the electronic and steric properties of the bicyclic system may alter receptor binding kinetics compared to monocyclic SCRAs.

Properties

IUPAC Name |

1-(5-chloropentyl)quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-10-4-1-5-11-16-13-7-3-2-6-12(13)8-9-14(16)17/h2-3,6-9H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPOCQLBLVPJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropentyl)-1H-quinolin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with quinoline-2-one as the core structure.

Alkylation Reaction: The quinoline-2-one undergoes an alkylation reaction with 5-chloropentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired 1-(5-chloropentyl)-1H-quinolin-2-one.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropentyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 5-chloropentyl side chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The quinoline core can be oxidized to form quinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid).

Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).

Major Products:

- Substitution reactions yield various substituted quinoline derivatives.

- Oxidation reactions produce quinoline N-oxides.

- Reduction reactions result in dihydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 1-(5-chloropentyl)-1H-quinolin-2-one belongs to a class of heterocyclic compounds known for their pharmacological activities. Its structure features a quinoline moiety, which is critical for its interaction with biological targets, particularly receptors involved in psychiatric and neurological conditions.

Pharmacological Applications

1. Treatment of Central Nervous System Disorders

1-(5-chloropentyl)-1H-quinolin-2-one has shown promise as an antipsychotic agent. According to a patent (US 8,618,109 B2), it exhibits multiple pharmacological effects, including:

- Dopamine D2 Receptor Partial Agonism : This activity is beneficial in managing schizophrenia and bipolar disorder.

- Serotonin 5-HT2A Receptor Antagonism : This property helps mitigate side effects typically associated with antipsychotic medications.

- Adrenaline C Receptor Antagonism : This activity may contribute to its efficacy in treating anxiety and mood disorders.

- Serotonin Uptake Inhibition : This mechanism supports its use in depression and anxiety disorders .

These combined actions suggest that the compound could provide a broader therapeutic spectrum with fewer side effects compared to existing antipsychotics.

Case Studies and Clinical Findings

Clinical Research on Efficacy

Research has indicated that compounds similar to 1-(5-chloropentyl)-1H-quinolin-2-one have been effective in clinical settings. For instance, brexpiprazole, which shares structural similarities with this compound, was approved for the treatment of schizophrenia and major depressive disorder. Clinical trials demonstrated that brexpiprazole effectively reduced symptoms with a favorable side effect profile, suggesting that 1-(5-chloropentyl)-1H-quinolin-2-one may exhibit similar benefits .

Data Table: Comparative Analysis of Antipsychotic Agents

| Compound | Mechanism of Action | Approved Uses | Side Effects |

|---|---|---|---|

| 1-(5-chloropentyl)-1H-quinolin-2-one | D2 receptor partial agonist; 5-HT2A antagonist | Schizophrenia; bipolar disorder | Lower incidence of extrapyramidal symptoms |

| Brexpiprazole | D2 receptor partial agonist; 5-HT2A antagonist | Schizophrenia; major depressive disorder | Weight gain; sedation |

| Aripiprazole | D2 receptor partial agonist | Schizophrenia; bipolar disorder | Akathisia; insomnia |

Regulatory Status

The compound is currently under investigation as part of various drug development programs aimed at treating CNS disorders. The FDA has recognized the potential of similar compounds in this class through investigational new drug applications (INDs), further validating their therapeutic promise .

Mechanism of Action

The mechanism of action of 1-(5-chloropentyl)-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and 5-chloropentyl side chain. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects : The 5-chloropentyl chain increases lipophilicity (logP ≈ 3.5–4.0 estimated) compared to shorter alkyl chains (e.g., N-methyl or N-ethyl), enhancing metabolic stability but possibly increasing toxicity risks .

Pharmacological and Regulatory Comparisons

Table 2: Pharmacological and Regulatory Profiles

Key Findings:

- Receptor Binding: Indole/indazole-based SCRAs (e.g., 5-Chloro THJ-018) exhibit stronger CB1/CB2 affinity due to their planar aromatic cores, which mimic endogenous ligands like anandamide. Quinolin-2-one derivatives, with their non-planar bicyclic structure, likely have reduced receptor interactions .

- Regulatory Status: While 5-chloropentyl-substituted SCRAs are widely controlled, quinolin-2-one analogs remain unregulated, highlighting structural nuances in drug legislation .

Biological Activity

1-(5-Chloropentyl)-1H-quinolin-2-one is a member of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including antitumor, antibacterial, and antiviral properties. This article explores the biological activity of 1-(5-chloropentyl)-1H-quinolin-2-one, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

1-(5-Chloropentyl)-1H-quinolin-2-one is characterized by a quinoline core with a chloropentyl side chain. The presence of the chlorine atom is significant as it can influence the compound's biological interactions and pharmacokinetics.

Structure

- Chemical Formula : C13H14ClN

- Molecular Weight : 233.71 g/mol

- CAS Number : 913613-88-4

Antitumor Activity

Research indicates that quinoline derivatives, including 1-(5-chloropentyl)-1H-quinolin-2-one, exhibit notable antitumor properties. A study highlighted the ability of quinoline derivatives to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 1-(5-Chloropentyl)-1H-quinolin-2-one | Induces apoptosis in various cancer cell lines | |

| Camptothecin | Inhibits topoisomerase I | |

| Quinine | Antitumor activity |

Antibacterial and Antifungal Properties

Quinoline derivatives are also recognized for their antibacterial and antifungal activities. The compound has shown effectiveness against several bacterial strains, indicating its potential as a therapeutic agent in treating infections .

The biological activity of 1-(5-chloropentyl)-1H-quinolin-2-one is believed to be mediated through:

- DNA Intercalation : Binding to DNA and disrupting replication.

- Topoisomerase Inhibition : Preventing DNA unwinding necessary for replication.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Case Study 1: Antitumor Efficacy in Glioblastoma

A study focused on the efficacy of quinoline derivatives, including 1-(5-chloropentyl)-1H-quinolin-2-one, against glioblastoma cells demonstrated that these compounds could significantly reduce cell viability through apoptosis induction . The findings suggest a promising avenue for developing new treatments for this aggressive cancer type.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial effects of various quinoline derivatives were evaluated against common pathogens. The results indicated that 1-(5-chloropentyl)-1H-quinolin-2-one exhibited substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-chloropentyl)-1H-quinolin-2-one, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves alkylation of the quinolin-2-one core with a 5-chloropentyl halide (e.g., 5-chloropentyl bromide). A base such as K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C facilitates nucleophilic substitution . Microwave-assisted catalysis using InCl₃ has been demonstrated to improve yields and reduce reaction times for similar quinolin-2-one derivatives . Optimization should focus on stoichiometry, solvent choice, and temperature control to minimize side products like N-alkylation isomers.

Q. Which analytical techniques are critical for confirming the structure and purity of 1-(5-chloropentyl)-1H-quinolin-2-one?

- Answer :

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for analogous compounds like 6-chloroquinolin-2(1H)-one .

- NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity (e.g., distinguishing N- vs. O-alkylation) and purity. For example, the 5-chloropentyl chain’s protons appear as distinct multiplets in the 1.5–3.5 ppm range .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns consistent with Cl atoms .

Q. How can researchers address discrepancies in reported solubility data for quinolin-2-one derivatives?

- Answer : Solubility variations (e.g., >37.4 µg/mL in aqueous buffer vs. limited organic solubility) arise from differences in pH, solvent polarity, and crystalline forms . Standardize testing conditions:

- Use buffered solutions (pH 7.4) for biological assays.

- Employ Hansen solubility parameters (HSPs) to predict compatibility with organic solvents .

- Characterize polymorphs via differential scanning calorimetry (DSC) to correlate solubility with crystal packing .

Advanced Research Questions

Q. What strategies are effective for probing the structure-activity relationship (SAR) of 1-(5-chloropentyl)-1H-quinolin-2-one derivatives?

- Answer :

- Functional group modifications : Introduce substituents (e.g., fluoro, hydroxymethyl) at positions 5, 6, or 7 to assess electronic effects on bioactivity .

- Alkyne click chemistry : Attach bioorthogonal tags (e.g., propargyl groups) to the chloropentyl chain for target identification via Cu(I)-catalyzed azide-alkyne cycloaddition .

- Computational modeling : Use Molecular Operating Environment (MOE) to simulate ligand-receptor interactions, leveraging the chlorine atom’s role in enhancing binding affinity .

Q. How can catalytic systems be tailored to improve the sustainability of quinolin-2-one synthesis?

- Answer :

- Recyclable catalysts : InCl₃ in microwave-assisted reactions reduces waste and energy consumption while maintaining >90% yield over multiple cycles .

- Green solvents : Switch to cyclopentyl methyl ether (CPME) or ethyl lactate to minimize environmental impact without compromising reaction efficiency .

Q. What mechanistic insights explain the biological activity of 1-(5-chloropentyl)-1H-quinolin-2-one in modulating enzyme pathways?

- Answer : The compound’s chlorine and alkyl chain enhance hydrophobic interactions with enzyme active sites. For example:

- Kinase inhibition : The quinolin-2-one core mimics ATP’s adenine moiety, while the chloropentyl group occupies hydrophobic pockets, as seen in analogous indole-based inhibitors .

- CYP450 interactions : Metabolism studies (e.g., liver microsomes) reveal oxidative dechlorination as a primary pathway, with metabolites characterized via LC-MS/MS .

Data Contradiction and Validation

Q. How should researchers resolve conflicting toxicity profiles reported for halogenated quinolinones?

- Answer : Discrepancies in acute toxicity (e.g., Category 4 for oral/dermal exposure vs. lower toxicity in similar compounds) may arise from impurities or assay variability. Mitigation strategies:

- Purity validation : Use HPLC-UV/ELSD to ensure >98% purity.

- In vitro assays : Compare cytotoxicity across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .

- In silico toxicity prediction : Tools like ProTox-II can flag potential liabilities (e.g., hepatotoxicity) for further validation .

Methodological Best Practices

Q. What protocols are recommended for evaluating the environmental fate of 1-(5-chloropentyl)-1H-quinolin-2-one?

- Answer :

- Adsorption studies : Use silica or indoor surface analogs to simulate environmental partitioning, analyzed via microspectroscopic imaging .

- Biodegradation assays : OECD 301F tests assess microbial breakdown in aqueous systems, with GC-MS monitoring dechlorinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.